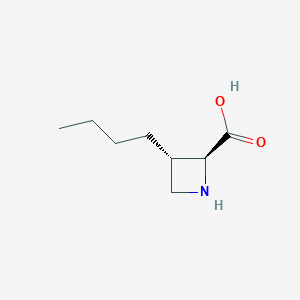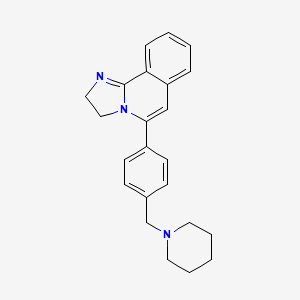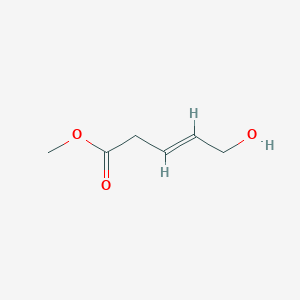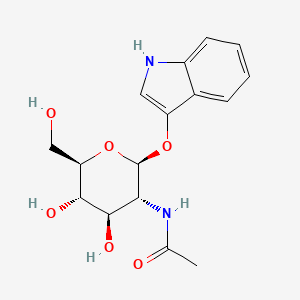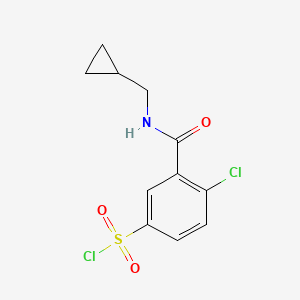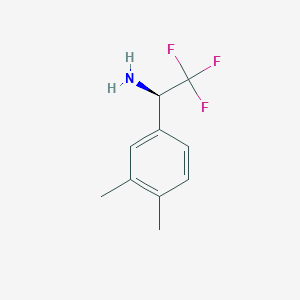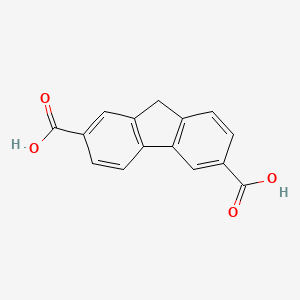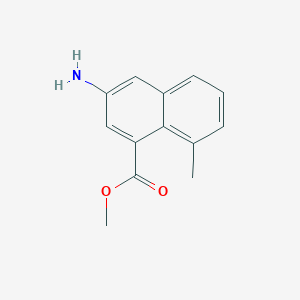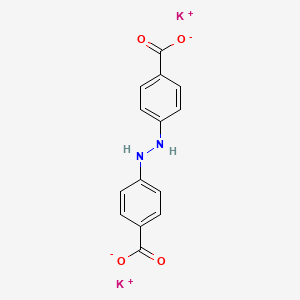
Potassium 4,4'-(hydrazine-1,2-diyl)dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is an organic compound that features a hydrazine group linked to two benzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate typically involves the reaction of 4-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent like methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The resulting mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoate groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoate derivatives.
科学的研究の応用
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate has several scientific research applications:
作用機序
The mechanism of action of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity . The hydrazine group can also participate in redox reactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
Potassium 4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoate: Similar structure but contains a tetrazine group instead of a hydrazine group.
Potassium 4,4’-(ethyne-1,2-diyl)dibenzoate: Contains an ethyne group, leading to different chemical properties.
Uniqueness
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is unique due to its hydrazine group, which imparts distinct redox properties and the ability to form stable complexes with metal ions. This makes it particularly useful in the synthesis of MOFs and other coordination compounds.
特性
分子式 |
C14H10K2N2O4 |
|---|---|
分子量 |
348.44 g/mol |
IUPAC名 |
dipotassium;4-[2-(4-carboxylatophenyl)hydrazinyl]benzoate |
InChI |
InChI=1S/C14H12N2O4.2K/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20;;/h1-8,15-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChIキー |
LRPJHQLSWKKMOI-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])NNC2=CC=C(C=C2)C(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


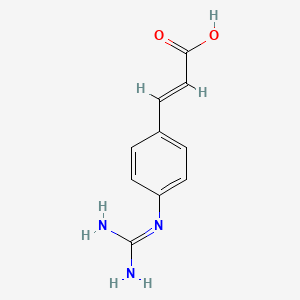
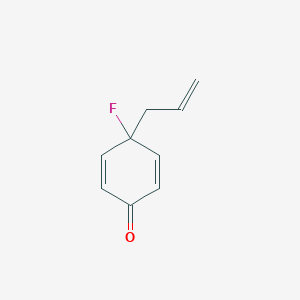
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
